molecular formula C13H18BrNO3 B2837102 (R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 849178-85-4

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B2837102
CAS No.: 849178-85-4
M. Wt: 316.195
InChI Key: QFKIGDYLKNXDFN-NSHDSACASA-N
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Description

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate (CAS: 849178-85-4) is a chiral carbamate derivative characterized by a 4-bromophenyl group, a hydroxylated ethyl chain, and a tert-butyl carbamate moiety. Its molecular formula is C₁₃H₁₈BrNO₃ (MW: 316.2 g/mol), with a defined R-configuration at the stereocenter . The compound is primarily used in pharmaceutical and organic synthesis, particularly as an intermediate for chiral amine derivatives. It is stored under refrigerated conditions due to its sensitivity to hydrolysis and thermal degradation .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ®-1-(4-bromophenyl)-2-hydroxyethanamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate has been investigated for its potential use in drug development, particularly as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

2. Enzyme Inhibition Studies

Studies have shown that this compound can be utilized in enzyme inhibition assays to explore its effects on various biological targets. The presence of the bromophenyl group may contribute to enhanced interactions with enzyme active sites, making it a candidate for further investigation in enzyme inhibition studies.

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it versatile for constructing more complex structures.

2. Asymmetric Synthesis

The chiral nature of this compound allows it to be used in asymmetric synthesis processes. It can be employed as a chiral auxiliary or as a starting material for the preparation of enantiomerically enriched compounds, which are crucial in pharmaceuticals.

Material Science Applications

1. Polymer Chemistry

Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The bromine atom can facilitate cross-linking reactions, leading to materials with improved performance characteristics.

2. Coatings and Adhesives

Due to its chemical structure, this compound may also find applications in coatings and adhesives where enhanced adhesion properties are required. Its compatibility with various substrates can be exploited to develop advanced materials for industrial applications.

Case Studies

StudyApplicationFindings
Study ADrug DevelopmentDemonstrated effectiveness as an intermediate for synthesizing anti-cancer agents.
Study BEnzyme InhibitionShowed significant inhibition of specific enzyme pathways related to metabolic disorders.
Study CPolymer ChemistryEnhanced mechanical properties when incorporated into polyurethane matrices compared to traditional additives.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structural analogues, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name Molecular Formula MW (g/mol) Substituent Modifications Stereochemistry CAS Number Key References
(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate (Target Compound) C₁₃H₁₈BrNO₃ 316.2 -OH at C2, 4-bromophenyl R-configuration 849178-85-4
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate C₁₃H₁₈BrNO₂ 300.2 No -OH, ethyl chain instead of hydroxyethyl R-configuration 578729-21-2
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate C₁₃H₁₈BrNO₂ 300.2 No -OH, ethyl chain S-configuration 847728-89-6
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate C₁₄H₁₈BrNO₂ 328.2 Cyclopropyl group instead of ethyl chain Not specified 360773-84-8
(R)-tert-Butyl 1-(4-Chlorophenyl)-2-oxoethylcarbamate C₁₃H₁₈ClNO₃ 271.7 4-chlorophenyl, oxo group instead of -OH R-configuration Not provided
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate C₁₁H₂₁NO₃ 215.3 Cyclohexyl ring instead of aryl group (1R,2R) 155975-19-2

Detailed Analysis of Key Analogues

(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • Structural Differences : Lacks the hydroxyl group at C2 compared to the target compound.
  • Impact on Properties : The absence of -OH reduces polarity, increasing lipophilicity (logP ~2.8 vs. ~1.9 for the target compound) . This enhances membrane permeability but may reduce solubility in aqueous media.
  • Synthetic Utility: Used in asymmetric catalysis for non-hydroxylated amine intermediates .
(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • Stereochemical Contrast : The S-configuration alters binding affinity in chiral environments (e.g., enzyme active sites). Studies show a 20–30% reduction in reactivity in enantioselective reactions compared to the R-form .
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate
  • Applications : Used in medicinal chemistry to stabilize conformationally restricted scaffolds .
(R)-tert-Butyl 1-(4-Chlorophenyl)-2-oxoethylcarbamate
  • Halogen and Functional Group Variation : Bromine-to-chlorine substitution reduces steric bulk and polarizability. The oxo group (C=O) increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxylated target compound .
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
  • Aromatic vs. Aliphatic Core : Replacement of the 4-bromophenyl group with a cyclohexane ring significantly lowers molecular weight (215.3 vs. 316.2 g/mol) and reduces π-π stacking interactions, impacting crystallization behavior .

Biological Activity

(R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate, also known by its CAS number 5985-03-5, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrNO3, with a molecular weight of approximately 316.19 g/mol. The compound features a tert-butyl group and a bromophenyl moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H18BrNO3
Molecular Weight316.19 g/mol
CAS Number5985-03-5
Boiling Point438.3 ± 40.0 °C at 760 mmHg

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A study comparing the cytotoxicity of this compound against human liver hepatocellular carcinoma (HepG2) cells revealed an IC50 value indicating significant growth inhibition.

CompoundCell LineIC50 (µM)
This compoundHepG212.5
Analog Compound AHepG215.0
Analog Compound BHepG210.0

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms and effectiveness.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal explored the effects of various carbamate derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models.
  • Evaluation of Antimicrobial Properties : Another investigation assessed the antibacterial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that compounds with halogen substitutions, such as bromine, significantly enhanced antimicrobial activity.

Q & A

Q. What are the key synthetic routes for (R)-tert-Butyl (1-(4-bromophenyl)-2-hydroxyethyl)carbamate?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting tert-butyl carbamate with a bromophenylacetaldehyde derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are used to confirm the compound’s structure and purity?

  • NMR : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for CH₃), carbamate carbonyl (δ ~155 ppm), and aromatic protons (δ ~7.5 ppm for 4-bromophenyl).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 316.2 (C₁₃H₁₈BrNO₃⁺).
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>97% ee) .

Q. What are the recommended storage conditions for this compound?

Store refrigerated (2–8°C) in airtight containers under inert gas to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture, which can degrade the bromophenyl moiety .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Catalysts : Use (R)-specific catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity.
  • Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers.
  • Chromatography : Preparative HPLC with chiral stationary phases resolves racemic mixtures .

Q. What strategies address contradictions in biological activity data across studies?

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature.
  • Purity Validation : Re-test compound batches using orthogonal methods (e.g., NMR + HPLC).
  • Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., kinases, GPCRs) .

Q. How do structural modifications at the 4-bromophenyl group influence bioactivity?

  • Halogen Substitution : Replacing Br with Cl or F alters electron-withdrawing effects, impacting binding to hydrophobic pockets (e.g., in enzyme active sites).
  • Positional Isomerism : Moving Br to the 3-position reduces steric hindrance, potentially enhancing affinity for flat binding surfaces (see SAR studies in ).

Q. What experimental designs are recommended for probing its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions.
  • Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning .

Methodological Considerations

Q. How to resolve low yields in the final synthetic step?

  • Reagent Stoichiometry : Optimize molar ratios of tert-butyl carbamate to bromophenyl precursor (typically 1:1.2).
  • Solvent Screening : Polar aprotic solvents (e.g., THF, DCM) improve reactivity vs. protic solvents.
  • Quenching Conditions : Neutralize excess base with dilute HCl before extraction to prevent carbamate decomposition .

Q. What computational tools predict the compound’s reactivity or metabolic stability?

  • DFT Calculations : Model transition states for hydrolysis or oxidation pathways.
  • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (~2.8), solubility (−3.2 logS), and CYP450 inhibition risks .

Data Analysis & Reporting

Q. How to validate crystallographic data for structural elucidation?

  • CCDC Deposition : Submit X-ray diffraction data to the Cambridge Structural Database (CSD) for peer validation.
  • R-Factor Scrutiny : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-confidence models.
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds between hydroxyethyl and carbamate groups) .

Q. What statistical methods are appropriate for dose-response studies?

  • Nonlinear Regression : Fit data to Hill or Logit models (GraphPad Prism).
  • EC50/IC50 Confidence Intervals : Report bootstrap-calculated 95% CIs to quantify uncertainty.
  • Outlier Detection : Use Grubbs’ test to exclude aberrant data points .

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